![molecular formula C12H17ClFNO B13645312 (3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride](/img/structure/B13645312.png)
(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 2-fluorophenyl group and the methoxy substituent on the piperidine ring makes this compound unique. It is often used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 2-Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 2-fluorophenyl group. This can be achieved using reagents like 2-fluorobenzyl chloride in the presence of a base.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or fluorophenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorophenyl and methoxy groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound without the fluorophenyl and methoxy groups.
2-Fluorophenylpiperidine: Lacks the methoxy group.
Methoxypiperidine: Lacks the fluorophenyl group.
Uniqueness
(3R)-3-[(2-fluorophenyl)methoxy]piperidinehydrochloride is unique due to the combined presence of the 2-fluorophenyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H17ClFNO |
|---|---|
Peso molecular |
245.72 g/mol |
Nombre IUPAC |
(3R)-3-[(2-fluorophenyl)methoxy]piperidine;hydrochloride |
InChI |
InChI=1S/C12H16FNO.ClH/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11;/h1-2,4,6,11,14H,3,5,7-9H2;1H/t11-;/m1./s1 |
Clave InChI |
RUIGIUGLTKCLPU-RFVHGSKJSA-N |
SMILES isomérico |
C1C[C@H](CNC1)OCC2=CC=CC=C2F.Cl |
SMILES canónico |
C1CC(CNC1)OCC2=CC=CC=C2F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


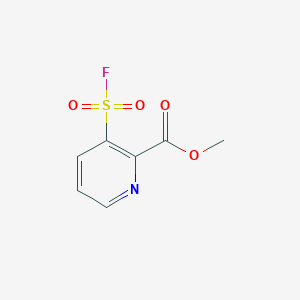

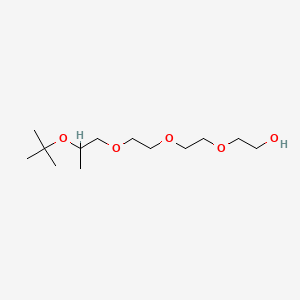
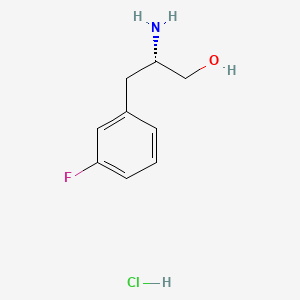



![1-(Benzo[d]thiazol-2-ylthio)butan-2-one](/img/structure/B13645259.png)
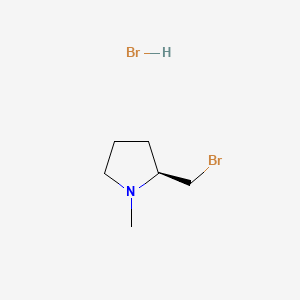
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methylpiperazine](/img/structure/B13645302.png)
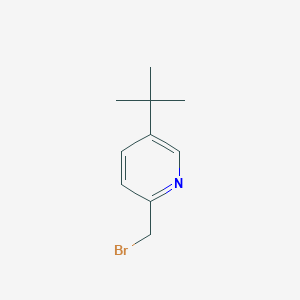
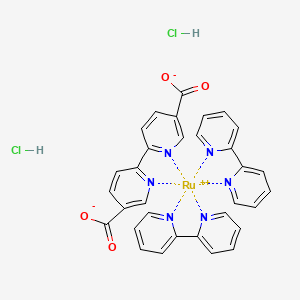
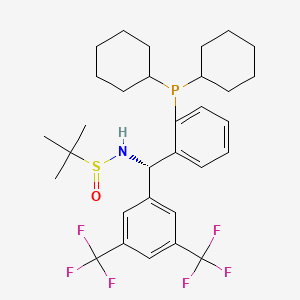
![(R)-(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13645326.png)
